molecular formula C8H12N2O2 B011554 N-(5-Methylisoxazol-4-yl)isobutyramide CAS No. 108512-01-2

N-(5-Methylisoxazol-4-yl)isobutyramide

Cat. No.: B011554
CAS No.: 108512-01-2
M. Wt: 168.19 g/mol
InChI Key: CLGIZNNLWVSRJY-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-4-yl)isobutyramide is a synthetic amide derivative characterized by an isoxazole ring substituted with a methyl group at the 5-position and an isobutyramide moiety at the 4-position. The isobutyramide group contributes to hydrogen-bonding interactions, which may influence solubility and biological activity.

Properties

CAS No.

108512-01-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11)

InChI Key

CLGIZNNLWVSRJY-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)NC(=O)C(C)C

Canonical SMILES

CC1=C(C=NO1)NC(=O)C(C)C

Synonyms

Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide typically involves the formation of the isoxazole ring followed by the introduction of the propionamide group. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide would likely involve scalable synthetic routes that ensure high yield and purity. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-4-isoxazolyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound may be explored for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Aliphatic Amide Blends

The evidence highlights aliphatic amides produced by Bactrocera tryoni males, including N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) (Fig. 1, Tables 1–2) . These compounds share the isobutyramide functional group with N-(5-Methylisoxazol-4-yl)isobutyramide but differ in their alkyl substituents (branched aliphatic chains vs. heterocyclic isoxazole). Key distinctions include:

Property N-(5-Methylisoxazol-4-yl)isobutyramide N-(2-methylbutyl)isobutyramide (C5) N-(3-methylbutyl)isobutyramide (C6)
Molecular Structure Isoxazole ring + isobutyramide Branched C5 alkyl + isobutyramide Branched C6 alkyl + isobutyramide
Polarity Higher (due to heterocycle) Moderate Moderate
Volatility Likely lower (aromatic stabilization) Higher (aliphatic chain) Higher (aliphatic chain)
Abundance in Blends Not reported in evidence ~5% (C5 + C6 combined) ~5% (C5 + C6 combined)

Key Findings :

  • Aliphatic analogs (C5, C6) exhibit higher volatility due to their non-polar alkyl chains, favoring evaporation and airborne signaling in insects .
  • In contrast, the isoxazole ring in N-(5-Methylisoxazol-4-yl)isobutyramide likely reduces volatility, enhancing stability for applications requiring prolonged environmental persistence.
  • The heterocyclic structure may also confer distinct receptor-binding profiles compared to aliphatic analogs, though biological data for the target compound is absent in the evidence.

Functional Group Impact on Bioactivity

The evidence demonstrates that alkyl chain branching and length in aliphatic amides influence their abundance and biological roles. For example:

  • N-(3-methylbutyl)propanamide (C4) dominates volatile blends (~70%) in Bactrocera tryoni, suggesting evolutionary optimization for signaling .
  • Minor components like C5 and C6 show region-specific variations in abundance, implying nuanced ecological roles (e.g., mating or territorial marking) .

For N-(5-Methylisoxazol-4-yl)isobutyramide, the isoxazole ring could enhance interactions with polar biological targets (e.g., enzymes or receptors) compared to aliphatic analogs.

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